2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a nitrogenous heterocyclic compound featuring a triazolopyrimidine core substituted with a methylsulfanyl group at position 2 and a formyl (carbaldehyde) group at position 4. This scaffold is part of the [1,2,4]triazolo[1,5-a]pyrimidine family, which is renowned for its broad biological activities, including herbicidal, antimicrobial, and antitumor properties . The methylsulfanyl group enhances lipophilicity and may influence electronic properties, while the aldehyde moiety offers a reactive site for further derivatization, making this compound a versatile intermediate in medicinal and agrochemical research. Its synthesis involves multi-component reactions or thionation/alkylation strategies, as seen in related compounds .
Properties
IUPAC Name |
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQBMKOFQJQZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=NC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164374 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-11-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Triazolopyrimidine Core
a. Cyclocondensation of Precursors
The foundational step involves cyclocondensation reactions of amino-substituted heterocycles. According to recent patents, such as US8501936B2, the core heterocycle can be synthesized by reacting 5-amino-1,2,4-triazole derivatives with suitable aldehydes or acids under reflux conditions in acetic acid. This process yields thetriazolo[1,5-a]pyrimidine framework.
b. Chlorination of Carboxylic Acid Intermediates
The heterocyclic core is often obtained via chlorination of corresponding carboxylic acids. These acids are prepared by cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones such as 1-phenylbutane-1,3-dione, followed by hydrolysis. Chlorination of these acids using reagents like thionyl chloride or oxalyl chloride produces acyl chlorides, which serve as key intermediates for further functionalization.
Introduction of the Methylsulfanyl Group
The methylsulfanyl group (-S-CH₃) can be introduced via nucleophilic substitution on halogenated heterocyclic intermediates. For example, halogenated precursors at the 2-position of the heterocycle undergo substitution with methylthiolate ions (CH₃S−) generated from methylthiolate salts or thiourea derivatives under basic conditions.
b. Use of Methylthiolating Agents
Alternatively, methylthiolating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate) can be employed to methylate heterocyclic nitrogen or sulfur centers selectively, as demonstrated in analogous heterocyclic syntheses.
Formylation at the 6-Position
The aldehyde group at the 6-position is typically introduced via a Vilsmeier-Haack formylation. This involves reacting the heterocyclic core with DMF and POCl₃, which generates an iminium ion that reacts with the heterocycle to introduce the formyl group selectively at the desired position.
b. Alternative Formylation Methods
Other methods include using formylating reagents such as paraformaldehyde in acidic media or formic acid derivatives under controlled conditions, but the Vilsmeier-Haack reaction remains the most efficient and regioselective for this class of heterocycles.
Summary of the Preparation Route
Research Findings and Notes
- The synthesis of heterocyclic derivatives similar to this compound often involves multi-step processes that include chlorination, nucleophilic substitution, and formylation steps, with yields typically exceeding 80% in optimized conditions.
- Patents indicate that the key intermediates, such as acyl chlorides derived from cyclocondensed acids, are crucial for subsequent functionalization steps.
- The formylation step is highly regioselective, favoring the 6-position of the heterocycle, which is essential for the biological activity of the final compound.
Biological Activity
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realm of anticancer research. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C7H6N4OS
- Molecular Weight: 178.21 g/mol
- CAS Number: 539-03-7
The biological activity of this compound has been linked to several mechanisms:
- Antiproliferative Activity: Studies have shown that this compound exhibits notable antiproliferative effects against various cancer cell lines. For instance, it has been reported to induce apoptosis and cell cycle arrest in MGC-803 cells by inhibiting the ERK signaling pathway, which is crucial for cell proliferation and survival .
- Inhibition of Key Enzymes: The compound acts as an inhibitor of several key enzymes involved in cancer progression. For example, it has shown inhibitory effects on tubulin polymerization and other targets like LSD1 and CDK2 .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the triazole and pyrimidine rings significantly affect the biological activity of derivatives. The presence of the methylsulfanyl group enhances lipophilicity and bioavailability, which may contribute to improved anticancer efficacy .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 9.47 (MGC-803) | ERK pathway |
| 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | 3.91 (MCF-7) | Tubulin polymerization |
| Compound H12 | 9.58 (HCT-116) | ERK pathway |
Case Studies
Several studies highlight the biological activity of this compound:
-
Anticancer Activity:
A study evaluated a series of triazolo-pyrimidine derivatives for their antiproliferative activities against human cancer cell lines such as MGC-803 and HCT-116. The results demonstrated that compounds with methylsulfanyl substitutions exhibited enhanced potency compared to their unsubstituted counterparts . -
Mechanistic Insights:
Research focused on the apoptotic mechanisms revealed that treatment with this compound resulted in increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells . -
Inhibitory Effects on Angiogenesis:
Another study reported that derivatives containing the triazolo-pyrimidine scaffold effectively inhibited angiogenesis markers such as VEGF and MMP-9 in breast cancer cell models .
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties against various pathogens. Research indicates that derivatives of triazolo-pyrimidines exhibit significant antibacterial and antifungal activities.
- Case Study : A study demonstrated that derivatives of this compound showed efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Anticancer Properties
The compound's structure allows it to interact with biological targets involved in cancer progression. Several studies have investigated its cytotoxic effects on various cancer cell lines.
- Case Study : In vitro experiments revealed that the compound significantly reduced cell viability in breast and colon cancer cell lines at concentrations above 10 µM, suggesting potential as a therapeutic agent .
Neuroprotective Effects
Recent research has highlighted the neuroprotective potential of triazolo-pyrimidine derivatives. The compound may protect neuronal cells from oxidative stress and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related compounds:
Structural and Functional Group Variations
Key Observations
Substituent Effects on Bioactivity: Methylsulfanyl (SMe): Enhances membrane permeability due to lipophilicity. In 2-(methylsulfanyl) derivatives, this group contributes to herbicidal and antioxidant activities . Aldehyde (CHO): The 6-carbaldehyde group is unique to the target compound, offering reactivity for Schiff base formation or nucleophilic additions, which is absent in carboxamide or sulfonamide analogues . Amino vs. Sulfonamide: 2-Amino derivatives (e.g., carboxamides) show antiproliferative activity, whereas sulfonamide derivatives are potent herbicides, highlighting the role of electron-withdrawing groups in agrochemical applications .
Synthetic Accessibility :
- Multi-component reactions (e.g., Biginelli-like) are efficient for generating carboxamide derivatives , while thionation/chlorination routes are preferred for quinazoline hybrids .
Solubility and Reactivity: Carbaldehyde derivatives may exhibit lower aqueous solubility compared to carboxamides or sulfonamides due to the nonpolar aldehyde group. The methylsulfanyl group in the target compound is susceptible to oxidative cleavage, unlike stable sulfonamide linkages .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde, and what critical reaction parameters must be optimized?
The compound is typically synthesized via multicomponent reactions involving 3-amino-1,2,4-triazoles, aldehydes, and β-keto esters under microwave-assisted conditions. Key parameters include:
- Temperature : Reactions are often conducted at 323 K to balance reaction rate and stability of intermediates .
- Solvent selection : Ethanol or acetone is preferred for solubility and recrystallization .
- Equimolar ratios : Stoichiometric control of reactants (e.g., 1:1:1 for aldehyde, triazole, and β-keto ester) minimizes side products . Post-synthesis, purification involves recrystallization from ethanol or acetone to yield single crystals suitable for X-ray diffraction .
Q. How can spectroscopic and crystallographic data validate the structural integrity of this compound?
- NMR spectroscopy : H NMR is critical for confirming the presence of the methylsulfanyl group (δ ~2.60 ppm) and aldehyde proton (δ ~10.89 ppm) .
- X-ray crystallography : Bond lengths (e.g., C–S: ~1.75–1.80 Å) and angles (e.g., planar triazolopyrimidine ring with deviations <0.034 Å) confirm structural fidelity .
- Mass spectrometry : ESI-MS identifies molecular ions (e.g., [M+H] at m/z 378.2 for related analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
SAR investigations involve:
- Substituent variation : Modifying the methylsulfanyl group or aldehyde moiety to assess impacts on receptor binding (e.g., CB2 cannabinoid receptor affinity) .
- Bioactivity assays : Testing analogs in vitro (e.g., enzyme inhibition, cytotoxicity) and correlating results with structural features .
- Computational modeling : Docking studies predict binding modes, while QSAR models quantify substituent effects on activity . Example: Replacing methylsulfanyl with benzylsulfanyl in analogs alters π-π stacking interactions, affecting crystallographic packing and solubility .
Q. How can conflicting crystallographic data across studies be reconciled, and what factors contribute to structural variability?
Discrepancies in bond angles or packing motifs may arise from:
- Crystallization conditions : Solvent polarity (e.g., acetone vs. ethanol) influences molecular conformation and intermolecular interactions (e.g., π-π stacking distances of 3.63–3.88 Å) .
- Polymorphism : Different crystal forms (e.g., triclinic vs. monoclinic) can coexist, altering unit cell parameters (e.g., α, β, γ angles) .
- Thermal motion : Dynamic disorder in flexible groups (e.g., methylsulfanyl) may affect refinement parameters (e.g., >0.05) . Resolution requires comparative analysis of multiple datasets and validation via DFT calculations .
Q. What strategies optimize the compound’s stability and reactivity for functionalization in downstream applications?
- Protecting groups : Schiff base formation at the aldehyde site prevents unwanted oxidation during derivatization .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30-minute cycles) and reduces decomposition .
- Stabilization via hydrogen bonding : Introducing hydroxyl or amine groups adjacent to the aldehyde enhances crystallinity and shelf life .
Methodological Considerations
Q. What analytical techniques are essential for detecting impurities in synthesized batches?
Q. How can solvent effects influence the compound’s reactivity in cross-coupling reactions?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methylsulfanyl group, facilitating Suzuki-Miyaura couplings. Conversely, protic solvents (e.g., MeOH) stabilize aldehyde intermediates but may promote hydration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
